molecular formula C7H2Cl2N2OS B13869012 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride

4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride

Cat. No.: B13869012
M. Wt: 233.07 g/mol
InChI Key: GSQWFBSEVAWPLC-UHFFFAOYSA-N
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Description

4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is a heterocyclic compound featuring a fused thiophene-pyrimidine core with a chlorine substituent at position 4 and a reactive carbonyl chloride group at position 6. This structure confers high electrophilicity, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization. Its molecular formula is C₇H₂Cl₂N₂OS, with a molecular weight of 233.08 g/mol (inferred from analogous structures in ). The carbonyl chloride group enhances reactivity, enabling nucleophilic substitution and metal-catalyzed coupling reactions .

Properties

Molecular Formula

C7H2Cl2N2OS

Molecular Weight

233.07 g/mol

IUPAC Name

4-chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride

InChI

InChI=1S/C7H2Cl2N2OS/c8-6-5-4(10-2-11-6)3(1-13-5)7(9)12/h1-2H

InChI Key

GSQWFBSEVAWPLC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=NC=N2)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride typically involves the chlorination of thieno[3,2-d]pyrimidine derivatives. One common method includes the reaction of 4-chlorothieno[3,2-d]pyrimidine with thionyl chloride under reflux conditions to introduce the carbonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve large-scale chlorination reactions using thionyl chloride or similar reagents, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is primarily related to its ability to interact with biological targets such as enzymes. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV, inhibiting its activity and preventing viral replication . The compound’s structure allows it to fit into the enzyme’s active site, blocking its function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physical Properties

Key analogues include:

  • 4-Chlorothieno[2,3-d]pyrimidine: Differing in the fusion position of the thiophene ring, this isomer has a melting point of 105°C (vs. 125–126°C for the [3,2-d] isomer), indicating distinct packing efficiencies and stability .
  • 4-Chloroquinazoline : A benzene-fused pyrimidine with higher lipophilicity due to the aromatic benzene ring, influencing solubility in polar solvents .
  • 4-Chloropyrazolo[3,4-d]pyrimidine : Contains a pyrazole ring instead of thiophene, reducing sulfur-mediated electronic effects and altering reactivity in cross-couplings .

Table 1: Physical and Structural Comparison

Compound Melting Point (°C) Core Structure Key Functional Groups
4-Chlorothieno[3,2-d]pyrimidine 125–126 Thiophene-pyrimidine Cl at C4
4-Chlorothieno[2,3-d]pyrimidine 105 Thiophene-pyrimidine Cl at C4
4-Chloroquinazoline ~200 (estimated) Benzene-pyrimidine Cl at C4
4-Chloropyrazolo[3,4-d]pyrimidine 180–185 Pyrazole-pyrimidine Cl at C4

Reactivity in Cross-Coupling Reactions

Migita–Kosugi–Stille Coupling
  • 4-Chlorothieno[3,2-d]pyrimidine achieves 79% yield in eucalyptol using Pd(PPh₃)₂Cl₂/Ph₃As, comparable to toluene (77%) but lower than dioxane (94%) .
  • 4-Chlorofuro[3,2-c]pyridine (oxygen analogue) shows reduced yields due to weaker electron-withdrawing effects of oxygen vs. sulfur, lowering electrophilicity .
Sonogashira–Hagihara Coupling
  • Optimized conditions for 4-chlorothieno[3,2-d]pyrimidine in eucalyptol (Pd(PhCN)₂Cl₂/P(Cy₃), Cs₂CO₃) avoid CuI, unlike traditional methods, achieving high yields (>80%) .
  • 7-Chlorothieno[3,2-b]pyridine requires harsher conditions due to reduced ring strain and electronic activation .

Table 2: Reaction Yields in Eucalyptol

Compound Reaction Type Yield (%)
4-Chlorothieno[3,2-d]pyrimidine Migita–Kosugi–Stille 79
4-Chlorofuro[3,2-c]pyridine Migita–Kosugi–Stille 65
4-Chlorothieno[3,2-d]pyrimidine Sonogashira–Hagihara >80
7-Chlorothieno[3,2-b]pyridine Sonogashira–Hagihara 60

Electronic and Solubility Properties

  • Electron-Withdrawing Effects: The carbonyl chloride group in 4-chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride enhances electrophilicity at C4, facilitating nucleophilic substitutions compared to non-carbonyl analogues (e.g., 4-chlorothieno[3,2-d]pyrimidine) .
  • Lipophilicity: Thieno[3,2-d]pyrimidine derivatives exhibit lower logP values than quinazolines, improving aqueous solubility for drug delivery applications .

Biological Activity

4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including enzyme inhibition, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the thienopyrimidine class, characterized by a thieno ring fused to a pyrimidine structure. The presence of a chlorine substituent at the fourth position enhances its reactivity and biological properties.

Enzyme Inhibition

Research indicates that derivatives of thienopyrimidine, such as this compound, exhibit significant inhibitory effects on various enzymes. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect the metabolism of co-administered drugs, highlighting its relevance in pharmacokinetics and drug interactions .

Cytotoxic Activity

Several studies have evaluated the cytotoxic effects of thienopyrimidine derivatives on cancer cell lines. For instance:

  • Anti-Proliferative Effects : Compounds derived from thienopyrimidines have shown varying degrees of anti-proliferative activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The IC50 values for these compounds indicate their potency in inhibiting cell growth. For example, one derivative demonstrated an IC50 of 13.42 μg/mL against MCF-7 cells .
  • Mechanism of Action : The cytotoxicity observed in these compounds is often attributed to their ability to induce cell cycle arrest in specific phases (G1 or G2), which is crucial for their anti-tumor activity .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is essential to compare it with other structurally similar compounds. The following table summarizes key features and biological activities of selected thienopyrimidine derivatives:

Compound NameStructure FeaturesIC50 (μg/mL)Target Enzyme/Activity
This compoundChlorine at C4TBDCYP1A2 Inhibitor
4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acidMethyl at C713.42Anti-proliferative (MCF-7)
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneDimethyl substitutions28.89Cytotoxic (MCF-7)

Case Studies and Research Findings

  • Inhibition Studies : A study focused on the interaction profiles of various thienopyrimidine derivatives with cytochrome P450 enzymes revealed that certain compounds exhibited selective inhibition patterns that could be leveraged for therapeutic applications .
  • Cytotoxicity Evaluation : In vitro tests demonstrated that several thienopyrimidine derivatives were not only cytotoxic but also displayed selectivity towards cancerous cells over normal cells, suggesting their potential as targeted cancer therapies .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetic parameters of these compounds suggested favorable absorption characteristics and drug-likeness, which are critical for their development as pharmaceuticals .

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